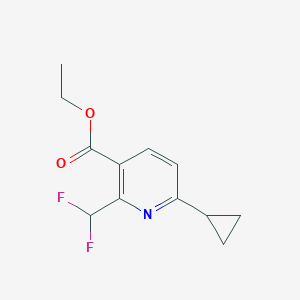

Ethyl 6-cyclopropyl-2-(difluoromethyl)nicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 6-cyclopropyl-2-(difluoromethyl)nicotinate is a fluorinated compound with a molecular weight of 241.23 g/mol. This compound is known for its high purity and unique blend of reactivity and selectivity, making it valuable in various fields such as pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-cyclopropyl-2-(difluoromethyl)nicotinate typically involves the reaction of 6-cyclopropyl-2-(difluoromethyl)nicotinic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to maintain the high purity required for its applications in pharmaceuticals and other industries .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-cyclopropyl-2-(difluoromethyl)nicotinate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted nicotinates.

Scientific Research Applications

Ethyl 6-cyclopropyl-2-(difluoromethyl)nicotinate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 6-cyclopropyl-2-(difluoromethyl)nicotinate involves its interaction with specific molecular targets. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways .

Comparison with Similar Compounds

Methyl nicotinate: Used as a rubefacient in topical preparations for muscle and joint pain.

Chromium nicotinate: Used to treat chromium deficiencies and associated symptoms.

Uniqueness: Ethyl 6-cyclopropyl-2-(difluoromethyl)nicotinate stands out due to its unique combination of a cyclopropyl group and difluoromethyl group, which imparts distinct reactivity and selectivity. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring high specificity .

Biological Activity

Ethyl 6-cyclopropyl-2-(difluoromethyl)nicotinate is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and antithrombotic research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Where:

- C1 represents the ethyl group.

- C2 represents the cyclopropyl group.

- C3 and C4 represent the difluoromethyl group.

- C5 represents the nicotinate backbone.

Biological Activity Overview

This compound has been studied for various biological activities, including antiviral effects and inhibition of platelet aggregation. The following sections detail these activities.

Antiviral Activity

Research has indicated that compounds with similar structural motifs exhibit significant antiviral properties. For instance, the introduction of a cyclopropyl group has been associated with enhanced antiviral activity against various viruses. A study highlighted that the cyclopropyl derivative showed improved inhibition of virus replication compared to other analogs, with a reported pMIC50 value of 7.0 nM, indicating potent antiviral efficacy .

| Compound | pMIC50 (nM) | Structural Features |

|---|---|---|

| This compound | 7.0 | Cyclopropyl, Difluoromethyl |

| Analog A | 9.0 | Cyclopropyl |

| Analog B | 5.5 | Methyl group |

Antithrombotic Activity

Another significant aspect of this compound is its antithrombotic potential. In vitro studies have demonstrated that related compounds can inhibit platelet aggregation effectively. For example, a structurally similar compound displayed potent inhibition in a rat model of thrombosis . This suggests that this compound may also possess similar antithrombotic properties.

| Activity Type | Model Used | Result |

|---|---|---|

| Platelet Aggregation Inhibition | Rat Ferric Chloride Model | Significant inhibition observed |

| Antiviral Efficacy | Viral Replication Assay | pMIC50 = 7.0 nM |

Mechanistic Insights

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its structural features contribute to interactions with viral proteins or platelet receptors, leading to inhibition of their respective functions.

Case Studies

- Antiviral Efficacy : A study conducted on various analogs demonstrated that the introduction of specific substituents like cyclopropyl significantly enhanced antiviral activity against RNA viruses, suggesting a potential pathway for drug development .

- Platelet Aggregation : In a controlled experiment using rat models, compounds similar to this compound were shown to reduce thrombus formation significantly, indicating potential therapeutic applications in cardiovascular diseases .

Properties

Molecular Formula |

C12H13F2NO2 |

|---|---|

Molecular Weight |

241.23 g/mol |

IUPAC Name |

ethyl 6-cyclopropyl-2-(difluoromethyl)pyridine-3-carboxylate |

InChI |

InChI=1S/C12H13F2NO2/c1-2-17-12(16)8-5-6-9(7-3-4-7)15-10(8)11(13)14/h5-7,11H,2-4H2,1H3 |

InChI Key |

ZDUYWNJUVYVKIF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C=C1)C2CC2)C(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.